molecular formula C11H12ClFO B1324704 3'-Chloro-2,2-dimethyl-4'-fluoropropiophenone CAS No. 898766-33-1

3'-Chloro-2,2-dimethyl-4'-fluoropropiophenone

Cat. No.: B1324704
CAS No.: 898766-33-1
M. Wt: 214.66 g/mol
InChI Key: GPJRNPWKXIGBBR-UHFFFAOYSA-N
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Description

3’-Chloro-2,2-dimethyl-4’-fluoropropiophenone is an organic compound with the molecular formula C11H12ClFO It is characterized by the presence of a chloro group at the 3’ position, a fluorine atom at the 4’ position, and a dimethyl group at the 2,2 position on the propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-2,2-dimethyl-4’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chloro-4-fluorobenzene with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:

    Temperature: 0°C to room temperature

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In an industrial setting, the production of 3’-Chloro-2,2-dimethyl-4’-fluoropropiophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-2,2-dimethyl-4’-fluoropropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3’-chloro-2,2-dimethyl-4’-fluorobenzoic acid.

    Reduction: Formation of 3’-chloro-2,2-dimethyl-4’-fluoropropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’-Chloro-2,2-dimethyl-4’-fluoropropiophenone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’-Chloro-2,2-dimethyl-4’-fluoropropiophenone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Chloro-2,2-dimethylpropiophenone
  • 4’-Fluoro-2,2-dimethylpropiophenone
  • 3’-Chloro-4’-fluoropropiophenone

Uniqueness

3’-Chloro-2,2-dimethyl-4’-fluoropropiophenone is unique due to the simultaneous presence of chloro and fluoro substituents on the aromatic ring, combined with the dimethyl group on the propiophenone backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO/c1-11(2,3)10(14)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJRNPWKXIGBBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642474
Record name 1-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898766-33-1
Record name 1-(3-Chloro-4-fluorophenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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